molecular formula C16H17ClN2O2 B14508309 Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy- CAS No. 63484-38-8

Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy-

Cat. No.: B14508309
CAS No.: 63484-38-8
M. Wt: 304.77 g/mol
InChI Key: IESGYPDWRWZPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy- is an organic compound with a complex structure that includes a benzamide core, an aminophenyl group, and additional chloro and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy- typically involves multiple steps. One common method starts with the protection of the amino group on 4-aminobenzoic acid through methyl esterification. This intermediate is then reacted with ethylene oxide to introduce the 2-(4-aminophenyl)ethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy- undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-(4-aminophenyl)benzamide: Similar structure but lacks the chloro and methoxy substituents.

    N-(2-aminophenyl)benzamide: Contains an aminophenyl group but differs in the position of the amino group.

Uniqueness

Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy- is unique due to the presence of both chloro and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for various research applications .

Properties

CAS No.

63484-38-8

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C16H17ClN2O2/c1-21-15-7-4-12(17)10-14(15)16(20)19-9-8-11-2-5-13(18)6-3-11/h2-7,10H,8-9,18H2,1H3,(H,19,20)

InChI Key

IESGYPDWRWZPEH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.